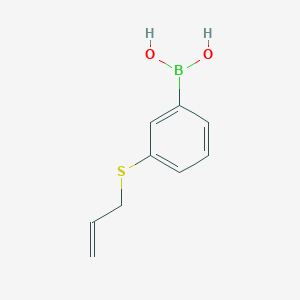

3-(Allylthio)-benzeneboronic acid

Beschreibung

Eigenschaften

CAS-Nummer |

915401-98-8 |

|---|---|

Molekularformel |

C9H11BO2S |

Molekulargewicht |

194.06 g/mol |

IUPAC-Name |

(3-prop-2-enylsulfanylphenyl)boronic acid |

InChI |

InChI=1S/C9H11BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 |

InChI-Schlüssel |

GBDGTVBVLHZGFE-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CC=C1)SCC=C)(O)O |

Herkunft des Produkts |

United States |

Synthetic Strategies for 3 Allylthio Benzeneboronic Acid

Methodologies for Installing the Benzeneboronic Acid Moiety

The synthesis of arylboronic acids is a well-established field in organic chemistry, driven by their extensive use in Suzuki-Miyaura cross-coupling reactions. google.com Several robust methods have been developed for this purpose.

A foundational strategy for creating a carbon-boron bond involves the reaction of a nucleophilic arylmetal species with an electrophilic boron reagent. This typically involves the formation of an organolithium or Grignard reagent from an aryl halide. The resulting highly reactive intermediate is then quenched with a borate ester, such as trimethyl borate or triisopropyl borate, at very low temperatures (e.g., -78 °C) to prevent multiple additions to the boron center. google.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired arylboronic acid. This method is powerful but can be limited by the functional group tolerance due to the high reactivity of the organometallic intermediates.

The palladium-catalyzed borylation of aryl halides, pioneered by Miyaura, offers a milder and more functional-group-tolerant alternative to traditional organometallic methods. nih.gov This reaction couples an aryl halide (iodide, bromide, chloride) or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂Pin₂) or the more atom-economical bis-boronic acid (BBA). nih.govupenn.edu The reaction is catalyzed by a palladium complex, often with specialized phosphine (B1218219) ligands to enhance efficiency. organic-chemistry.org This method allows for the direct synthesis of boronic acids or their esters under conditions that preserve many sensitive functional groups, making it a highly versatile tool. nih.govupenn.edu The crude boronic acid product can be isolated or converted to a more stable derivative, like a trifluoroborate salt, for easier handling. researchgate.net

Table 1: Representative Examples of Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide | Boron Source | Catalyst / Ligand | Base | Yield (%) |

| 4-Bromoanisole | B₂Pin₂ | Pd(dba)₂ / Sphos | K₂CO₃ | >95 |

| 4-Chloroanisole | (Me₂N)₂B-B(NMe₂)₂ | Pd₂ (dba)₃ / XPhos | K₃PO₄ | 90 |

| 3-Bromopyridine | BBA | XPhos Pd G2 | KOAc | 85 |

| 4-Iodoanisole | BBA | XPhos Pd G2 | KOAc | 92 |

This table presents illustrative data from sources focused on general palladium-catalyzed borylation methodologies. nih.govorganic-chemistry.org

A more recent and highly atom-economical approach involves the direct borylation of aromatic C-H bonds, catalyzed by transition metals. nih.govgrantome.com Iridium-based catalysts are particularly prominent in this area, capable of selectively activating a C-H bond and converting it into a C-B bond. nih.govnih.govresearchgate.net This strategy avoids the need for pre-functionalized aryl halides, reducing the number of synthetic steps and waste generation. grantome.com A significant challenge in C-H borylation is controlling the regioselectivity (ortho, meta, or para), which is often directed by steric or electronic factors of the substrate and the ligand used. nih.govnih.gov While powerful, applying this method to a substrate like allylthiobenzene would require careful optimization to achieve selective borylation at the desired meta-position.

The use of Grignard reagents is one of the most classic and widely practiced methods for synthesizing arylboronic acids. google.comorgsyn.org The process begins with the preparation of an aryl Grignard reagent (ArMgX) from the corresponding aryl halide and magnesium metal in an ethereal solvent like tetrahydrofuran (THF). google.com This organomagnesium compound is then added to a trialkyl borate, typically at reduced temperatures (-10°C to 0°C or lower) to form a boronic acid ester. google.com The reaction mixture is subsequently hydrolyzed with an aqueous acid to produce the final arylboronic acid. google.comclockss.org While traditional protocols required temperatures below -60°C, modern variations have found that the reaction can be efficient at temperatures closer to 0°C, yielding the product in the 50-70% range. google.com Newer boron sources, such as pinacolborane or diisopropylaminoborane, can also react with Grignard reagents at ambient temperatures to give the corresponding boronate esters or aminoboranes, which are then hydrolyzed. google.comclockss.orgescholarship.org

Table 2: Examples of Arylboronic Acid Synthesis via Grignard Reagents

| Aryl Group | Boron Source | Temperature | Solvent | Yield (%) |

| Phenyl | Trimethyl Borate | -10°C to 0°C | Ether | 65 |

| 4-Fluorophenyl | Trimethyl Borate | -10°C to 0°C | THF | 55 |

| Phenyl | Pinacolborane | 25°C | THF | ~95 |

| 4-Methoxyphenyl | Diisopropylaminoborane | 0°C | THF | 95 |

This table compiles representative data from sources describing Grignard-based syntheses. google.comorganic-chemistry.orgclockss.org

Methodologies for Incorporating the Allylthio Moiety

The formation of the C-S bond to attach the allylthio group to the benzene (B151609) ring is the second critical aspect of the synthesis.

The creation of aryl-sulfur bonds is a cornerstone of organosulfur chemistry. For a substrate like 3-(Allylthio)-benzeneboronic acid, this could involve reacting a boronic acid precursor bearing a leaving group (e.g., 3-iodobenzeneboronic acid) with allyl thiol, or reacting 3-mercaptophenylboronic acid with an allyl halide.

A widely used method for this type of transformation is the copper-catalyzed cross-coupling of aryl iodides with thiols. organic-chemistry.org This approach, often considered a variation of the Ullmann condensation, provides a mild and palladium-free route to aryl sulfides. organic-chemistry.org The reaction typically employs a copper(I) source, such as CuI, often in the presence of a ligand like neocuproine, and a base. organic-chemistry.org

Transition metal-catalyzed allylations also provide a direct route to allyl sulfides. For instance, iridium-catalyzed asymmetric allylation can couple aliphatic or aromatic thiols with allyl carbonates to form branched allyl sulfides with high selectivity. organic-chemistry.org Furthermore, phosphine-catalyzed additions of aryl thiols to activated systems like allenoates have been developed as an effective method for enantioselective carbon-sulfur bond formation, yielding aryl alkyl sulfides. scispace.comrsc.orgthieme-connect.de These modern catalytic methods offer high levels of control and efficiency for constructing the required allylthio moiety.

Introduction of Allylic Functionality onto Thioether-Substituted Arenes

The introduction of an allyl group onto a thioether-substituted arene is most commonly achieved through the S-allylation of a corresponding thiophenol. This reaction, analogous to the Williamson ether synthesis, involves the nucleophilic attack of a thiolate anion on an allyl halide, such as allyl bromide or allyl chloride. The thiolate is typically generated in situ by treating the thiophenol with a suitable base. The choice of base and solvent is critical to ensure efficient deprotonation of the thiol without promoting side reactions. Common bases include sodium hydroxide, potassium carbonate, or organic amines like triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of the C-S bond and yielding the desired allyl aryl thioether.

For the synthesis of this compound, a plausible precursor for this step would be 3-mercaptophenylboronic acid. nih.gov The direct allylation of this bifunctional molecule represents an efficient route where the boronic acid moiety is already in place.

Integrated Synthetic Pathways for this compound

Two primary routes are considered:

Late-Stage Borylation: This pathway begins with a precursor such as 3-bromothiophenol (B44568). The first step is the S-allylation of the thiol group to form 3-(allylthio)bromobenzene. The crucial second step involves the conversion of the aryl bromide to a boronic acid or its corresponding ester. This is typically achieved through a palladium-catalyzed Miyaura borylation reaction, which utilizes a boron source like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron. nih.govupenn.edubeilstein-journals.org Subsequent hydrolysis of the resulting boronate ester, if formed, yields the final this compound.

Early-Stage Borylation: This route starts with a commercially available or pre-synthesized arene that already contains the boronic acid group, namely 3-mercaptophenylboronic acid. nih.gov The synthesis is then completed in a single subsequent step: the direct S-allylation of the thiol group as described in section 2.2.2.

Convergent and Divergent Synthetic Routes

The concepts of convergent and divergent synthesis can be applied to the strategic planning for this compound. researchgate.netrsc.org

Divergent/Linear Route: The late-stage borylation pathway is an example of a linear synthesis. It begins with a simple, bifunctional starting material (3-bromothiophenol) and proceeds through sequential modifications—first allylation, then borylation—to reach the final product. This step-by-step approach allows for the clear characterization of intermediates.

Convergent Route: The early-stage borylation pathway can be viewed as a more convergent approach. mdpi.comnih.gov In this strategy, a key intermediate that already possesses the boronic acid functionality (3-mercaptophenylboronic acid) is prepared or sourced. This molecule is then combined with the second component (an allyl halide) to complete the synthesis in a final step. This approach is often more efficient for complex molecules as it maximizes the preservation of valuable chemical fragments until the final coupling stage. mdpi.com

Optimization of Reaction Conditions for Selective Formation

The selective formation of arylboronic acids, particularly through palladium-catalyzed borylation, is highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature. Research has demonstrated that these variables can significantly impact reaction time, yield, and functional group tolerance. nih.gov

For the Miyaura borylation of an aryl halide like 3-(allylthio)bromobenzene, a critical step in the linear synthetic route, optimization is crucial. Studies on similar aryl halides have shown that the choice of base can dramatically affect reaction efficiency. While traditional inorganic bases like potassium acetate (KOAc) are common, the use of lipophilic carboxylate bases has been shown to enable reactions at significantly lower temperatures with reduced catalyst loading. scribd.com

Below is a data table compiled from research on the optimization of Miyaura borylation, illustrating the impact of different bases on the reaction of 4-bromobenzonitrile, a model aryl halide substrate. scribd.com

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | KOAc | 55 | 21 | 96 |

| 2 | KOPiv | 55 | 21 | 99 |

| 3 | KOCOPh | 55 | 21 | 99 |

| 4 | Potassium 2-ethylhexanoate (2-KEH) | 55 | 2 | 100 |

| 5 | Potassium 2-ethylhexanoate (2-KEH) | 35 | 1.5 | 95 |

Data sourced from studies on the borylation of 4-bromobenzonitrile with B₂pin₂ in isopropanol, using Xphos-Pd-G3 as the catalyst. scribd.com

This data demonstrates that a lipophilic base like potassium 2-ethylhexanoate (2-KEH) can accelerate the reaction and allow for milder conditions (35 °C), which is beneficial for preserving sensitive functional groups like the allyl thioether. scribd.com Further optimization might involve screening different palladium catalysts and phosphine ligands, such as SPhos, which has also been shown to be highly effective for the borylation of various aryl halides. nih.gov

Purification and Isolation Methodologies for Functionalized Arylboronic Acids

The purification and isolation of arylboronic acids can be challenging due to their physical properties and potential instability. They are often crystalline solids but can be prone to dehydration to form cyclic boroxine (B1236090) anhydrides. Furthermore, the carbon-boron bond may be susceptible to cleavage under certain conditions. researchgate.net

Chromatography: Standard silica gel chromatography is often problematic for arylboronic acids, as they can either decompose on the acidic silica surface or adsorb strongly, leading to low recovery. researchgate.net To mitigate these issues, several strategies have been developed:

Purification of the more stable boronate ester (e.g., pinacol (B44631) ester) derivative, followed by hydrolysis. Pinacol esters are generally less polar and more robust towards silica gel chromatography. researchgate.net

Addition of a modifying agent to the chromatographic eluent, such as acetic acid, which can suppress the hydrolysis of boronate esters on the solid phase. frontiersin.org

Recrystallization: If the arylboronic acid is a stable, crystalline solid, recrystallization from a suitable solvent system (such as water or an organic solvent mixture) is an effective method for purification. This method is ideal for removing minor impurities.

Extraction and Washing: A common purification technique involves acid-base extraction. Boronic acids are acidic and can be converted into their corresponding boronate salts by treatment with a base. A patented method describes treating the crude boronic acid with a base to form a salt, which can then be isolated from non-acidic impurities by solvent extraction. google.com The pure boronic acid is then regenerated by treating the salt with acid. google.comorgsyn.org

Derivatization: For particularly difficult purifications, a reversible derivatization can be employed. Boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily isolated and purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid. Similarly, conversion to potassium aryltrifluoroborate salts (using KHF₂) can yield highly stable, crystalline solids that are readily purified.

Chemical Reactivity and Reaction Pathways of 3 Allylthio Benzeneboronic Acid

Reactivity of the Boronic Acid Functionality

The boronic acid group, -B(OH)₂, is a cornerstone of the molecule's reactivity, participating in various interactions and transformations.

Lewis Acidity and its Influence on Molecular Interactions

Boronic acids are known Lewis acids, meaning they can accept a pair of electrons. nih.gov The boron atom in 3-(allylthio)-benzeneboronic acid possesses a vacant p-orbital, rendering it electrophilic. This Lewis acidity allows the molecule to interact with Lewis bases, such as diols and amines, to form reversible covalent complexes. nih.govsigmaaldrich.com These interactions are fundamental to the use of boronic acids in sensors and self-healing materials. rsc.org The electronic nature of the substituent on the phenyl ring can influence the Lewis acidity of the boronic acid. nih.gov

Brønsted-Lowry Acidity and pKa Considerations in Aqueous and Organic Media

In aqueous solutions, boronic acids exist in equilibrium with the corresponding boronate anion, [B(OH)₃]⁻. nih.gov This equilibrium is governed by the pKa of the boronic acid. The pKa of a boronic acid is a measure of its Brønsted-Lowry acidity and is influenced by factors such as the electronic properties of the substituents on the aromatic ring and the solvent environment. nih.gov For instance, electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic. nih.gov The pKa value is critical in applications like Suzuki-Miyaura cross-coupling reactions, as the reaction rate can be highly dependent on the pH of the medium. nih.gov

Table 1: General pKa Ranges for Phenylboronic Acids

| Compound Class | Typical pKa Range in Aqueous Media |

| Phenylboronic acids | 8.5 - 9.5 |

| Phenylboronic acids with electron-donating groups | > 9.0 |

| Phenylboronic acids with electron-withdrawing groups | < 8.5 |

Formation of Boronate Esters and Anionic Boronate Species

A key reaction of boronic acids is their ability to form cyclic esters, known as boronate esters, upon reaction with diols. sigmaaldrich.com This reaction is reversible and is the basis for the use of boronic acids in carbohydrate sensing and as protecting groups in organic synthesis. sigmaaldrich.comnih.gov The formation of boronate esters proceeds through the interaction of the Lewis acidic boron atom with the hydroxyl groups of the diol. nih.gov In the presence of a base, boronic acids can also form anionic boronate species, which are often more reactive in certain cross-coupling reactions. nih.gov The stability and reactivity of these boronate esters can be tuned by the choice of the diol and the substituents on the boronic acid. ed.ac.uk

Susceptibility to Protodeboronation and Other Degradation Pathways

Protodeboronation is a common side reaction for organoboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is often undesirable as it leads to the consumption of the starting material. The susceptibility of a boronic acid to protodeboronation is influenced by several factors, including the electronic nature of the organic substituent, the reaction temperature, and the pH of the medium. nih.govwikipedia.org Generally, electron-rich arylboronic acids are more prone to protodeboronation. nih.gov The reaction can proceed through different mechanisms depending on the reaction conditions and the specific boronic acid. nih.govwikipedia.org Other degradation pathways for boronic acids can include oxidation. rsc.org

Reactivity of the Allylthio Functionality

The allylthio group, -S-CH₂-CH=CH₂, provides a second reactive site within the molecule, primarily centered on the carbon-carbon double bond.

Olefinic Reactivity: Electrophilic and Radical Additions

The double bond in the allyl group can undergo various addition reactions.

Electrophilic Addition: The alkene can react with electrophiles. For instance, halogens can add across the double bond in an electrophilic addition reaction. libretexts.org This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. libretexts.org

Radical Addition: The allylthio group is also susceptible to radical addition reactions. Thiyl radicals, generated from thiols in the presence of a radical initiator, can add to the double bond. thieme-connect.comacsgcipr.org This reaction, often referred to as a thiol-ene reaction, is a powerful tool for the formation of carbon-sulfur bonds and can be used to synthesize a variety of thioethers. thieme-connect.comacsgcipr.org The addition of the thiyl radical typically occurs with anti-Markovnikov regioselectivity. thieme-connect.com

Table 2: Summary of Potential Reactions of the Allylthio Group

| Reaction Type | Reagents | Product Type | Key Features |

| Electrophilic Halogenation | Br₂, Cl₂ | Vicinal dihalide | Proceeds via a cyclic halonium ion intermediate; anti-addition. libretexts.org |

| Radical Thiol-ene Reaction | R-SH, Radical Initiator (e.g., AIBN) | Thioether | Anti-Markovnikov addition of the thiol. thieme-connect.comacsgcipr.org |

Sulfur-Mediated Transformations and Coordination Properties

The sulfur atom in the allylthio group of this compound is a key center for chemical reactivity. As a soft nucleophile, it can participate in a variety of transformations and can also act as a ligand for metal centers, influencing the molecule's coordination chemistry.

The thioether moiety is known to coordinate with various transition metals. In the context of bifunctional molecules like this compound, the sulfur atom can act as a coordinating atom, potentially influencing the reactivity of the boronic acid group in metal-catalyzed reactions. For instance, in palladium-catalyzed cross-coupling reactions, the sulfur could coordinate to the palladium center, affecting the catalytic cycle. The coordination of thioether-containing ligands to metals like copper has been well-established, forming stable complexes. sigmaaldrich.com This suggests that this compound could form coordination polymers or discrete complexes, depending on the metal and reaction conditions.

Furthermore, the sulfur atom can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. These oxidized species would have significantly different electronic properties, with the sulfoxide and sulfone groups being electron-withdrawing, which would in turn affect the acidity and reactivity of the boronic acid.

Rearrangement Pathways Involving the Allylic Moiety

The allylic group in this compound is susceptible to rearrangement reactions, most notably the thia-Claisen rearrangement. This chem960.comchem960.com-sigmatropic rearrangement is analogous to the more common Claisen rearrangement of allyl aryl ethers. beilstein-journals.orgnih.gov In this process, heating of the allyl aryl thioether can lead to the migration of the allyl group from the sulfur atom to the ortho-position of the benzene (B151609) ring, forming 2-allyl-3-mercaptobenzeneboronic acid. This transformation proceeds through a concerted, pericyclic transition state. The presence of substituents on the benzene ring can influence the regioselectivity of the rearrangement.

Another potential rearrangement pathway for the allylic group is a chem960.comchemblink.com-sigmatropic rearrangement, particularly if the sulfur atom is first oxidized to a sulfoxide. Allyl aryl sulfoxides are known to undergo thermal rearrangement to form a dihydronaphthothiophen derivative, suggesting that the corresponding sulfoxide of this compound could undergo a similar transformation. orgsyn.org

The following table summarizes potential rearrangement pathways for the allylic moiety:

| Rearrangement Type | Reactant Moiety | Product Moiety | Conditions |

| Thia-Claisen Rearrangement | Allyl aryl thioether | o-Allyl-thiophenol | Thermal |

| chem960.comchemblink.com-Sigmatropic Rearrangement | Allyl aryl sulfoxide | Dihydrothiophen | Thermal |

Synergistic and Antagonistic Effects Between Boronic Acid and Allylthio Moieties

Intramolecular Interactions and Conformational Influences

Intramolecular interactions between the boronic acid and the allylthio group can have a profound impact on the molecule's conformation and reactivity. While a direct B-S dative bond is less common than B-N or B-O interactions, the possibility of such an interaction in this compound, particularly in its ortho isomer, cannot be entirely ruled out and would influence the molecule's three-dimensional structure. chemblink.comguidechem.com

Computational studies on substituted phenylboronic acids have shown that intramolecular hydrogen bonding and other non-covalent interactions can dictate the preferred conformation. chemsrc.com In this compound, interactions between the sulfur lone pairs and the empty p-orbital of the boron atom, or hydrogen bonding between the boronic acid hydroxyl groups and the sulfur atom, could influence the rotational barriers around the C-S and C-B bonds. These conformational preferences can, in turn, affect the accessibility of the reactive centers and influence reaction pathways.

Impact on Reaction Selectivity and Efficiency

The dual functionalities of this compound can have a pronounced effect on the selectivity and efficiency of its reactions. For example, in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the thioether moiety could act as a coordinating group, potentially directing the regioselectivity of the reaction or influencing the rate of the catalytic cycle. rsc.org

The electronic nature of the allylthio group (a weak electron-donating group) influences the reactivity of the boronic acid. In Suzuki-Miyaura couplings, electron-donating groups on the arylboronic acid can affect the transmetalation step. Conversely, the boronic acid group, being electron-withdrawing, will affect the nucleophilicity of the sulfur atom and the reactivity of the allyl group.

This synergistic interplay is crucial in designing synthetic strategies. For instance, one functional group could be used to direct a reaction at the other, or the two groups could participate in a tandem reaction sequence. The table below illustrates the potential influence of each functional group on the other's reactivity.

| Functional Group | Influence on the Other Functional Group | Potential Outcome |

| Boronic Acid | Electron-withdrawing effect | Decreases nucleophilicity of the sulfur atom. |

| Lewis acidity | May coordinate with the sulfur atom, influencing conformation. | |

| Allylthio Group | Electron-donating effect | Can influence the rate and selectivity of Suzuki-Miyaura coupling. |

| Coordination to metals | May direct ortho-metalation or influence catalytic cycles. |

Mechanistic Investigations of Transformations Involving 3 Allylthio Benzeneboronic Acid

Catalytic Cycle Elucidation in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Arylboronic acids are prominent coupling partners in these transformations, largely due to their stability, low toxicity, and functional group tolerance. The following sections dissect the key mechanistic steps of cross-coupling reactions involving 3-(Allylthio)-benzeneboronic acid, with a particular emphasis on the role of transition metal catalysts.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, commences with the oxidative addition of an organic halide to a low-valent transition metal center, typically Pd(0). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a high-valent organopalladium(II) complex. For instance, in a reaction between an aryl halide (Ar-X) and this compound, the initial step would be the formation of an Ar-Pd(II)-X species.

The subsequent and often rate-determining step is transmetalation. In this process, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. The transmetalation of this compound requires activation, typically through the use of a base. The base coordinates to the boronic acid, forming a more nucleophilic boronate species [B(OH)3(OR)]-. This activated boronate then reacts with the Ar-Pd(II)-X complex to generate a diarylpalladium(II) intermediate, [Ar-Pd(II)-Ar'], where Ar' is the 3-(allylthio)phenyl group. The choice of base and solvent can significantly influence the rate and efficiency of this step.

The nature of the transition metal catalyst is also a critical factor. While palladium remains the most widely used metal for Suzuki-Miyaura couplings, other transition metals like nickel and rhodium have also been employed. The electronic and steric properties of the ligands coordinated to the metal center play a crucial role in modulating the reactivity of the catalyst, influencing both the oxidative addition and transmetalation steps.

Following transmetalation, the resulting diarylpalladium(II) complex undergoes reductive elimination, the final step in the catalytic cycle. In this concerted process, the two organic groups on the palladium center couple to form the desired biaryl product, and the palladium catalyst is regenerated in its low-valent state, typically Pd(0), ready to participate in another catalytic cycle. The reductive elimination step is often facile and irreversible.

In some cross-coupling reactions, particularly those involving carbon monoxide or other unsaturated substrates, a migratory insertion step may precede reductive elimination. This involves the insertion of a small molecule into the metal-carbon bond of the organometallic intermediate. For example, in carbonylative coupling reactions, carbon monoxide can insert into the Pd-C bond to form an acyl-palladium complex. Subsequent reductive elimination from this acyl complex would then yield a ketone. While less common for standard Suzuki-Miyaura couplings, the potential for migratory insertion adds to the synthetic versatility of cross-coupling reactions involving this compound.

The Lewis acidic nature of the boron atom in boronic acids can have a profound impact on the performance of the catalyst. While the formation of the boronate species is essential for transmetalation, the boronic acid itself can also interact with other species in the reaction mixture. For instance, the vacant p-orbital on the boron atom can coordinate to Lewis basic sites on the catalyst or other reagents, potentially leading to catalyst inhibition.

One of the challenges in cross-coupling reactions is the formation of boroxines, which are cyclic anhydrides of boronic acids. These species are generally less reactive than the corresponding boronic acids in transmetalation and can sequester the organoboron reagent in an inactive form. The propensity for boroxine (B1236090) formation is influenced by the reaction conditions, including the solvent and the presence of water. Careful control of these parameters is therefore necessary to maintain a sufficient concentration of the active boronic acid or boronate species in the catalytic cycle.

Mechanistic Aspects of Hydrofunctionalization Reactions

Hydrofunctionalization reactions, the addition of an H-Y bond across a carbon-carbon multiple bond, represent an atom-economical method for the synthesis of complex organic molecules. The allyl group of this compound provides a handle for such transformations.

The mechanism of hydrofunctionalization reactions is often catalyst-dependent. In the context of transition metal catalysis, a common pathway involves hydrometallation, the addition of a metal-hydride (M-H) bond across the double bond of the allyl group. This step generates a metal-alkyl intermediate, which can then undergo further transformations. The regioselectivity of the hydrometallation step, i.e., whether the metal adds to the terminal or internal carbon of the double bond, is often dictated by steric and electronic factors of both the substrate and the catalyst.

Alternatively, a carbometallation pathway may be operative. This involves the addition of a metal-carbon (M-C) bond across the double bond. This pathway is particularly relevant in reactions where a new carbon-carbon bond is formed at the allyl group. The resulting organometallic intermediate can then participate in subsequent steps, such as reductive elimination, to furnish the final product.

In enantioselective hydrofunctionalization reactions, the use of chiral ligands is paramount for achieving high levels of stereocontrol. The ligands coordinate to the metal center and create a chiral environment, which can differentiate between the two enantiotopic faces of the prochiral allyl group. The steric and electronic properties of the ligand can influence the binding of the substrate to the catalyst and the subsequent bond-forming steps.

The mechanism of stereocontrol is often complex and can involve a combination of factors, including the geometry of the transition state and non-covalent interactions between the substrate and the ligand. Detailed mechanistic studies, often involving a combination of experimental and computational methods, are crucial for understanding the origin of stereoselectivity and for the rational design of new and improved chiral catalysts for the hydrofunctionalization of substrates like this compound.

Insights into Dehydrative Condensation Mechanisms

Dehydrative condensation is a pivotal reaction for boronic acids, including this compound, leading to the formation of diverse organoboron compounds. The core of this transformation involves the elimination of water, and a thorough understanding of its underlying mechanisms is essential for optimizing reaction conditions and broadening its applications in synthesis. While specific mechanistic studies on this compound are not extensively documented, the general principles governing arylboronic acids provide a strong framework for understanding its reactivity.

Intermediate Formation and Activation Pathways

The dehydrative condensation of arylboronic acids is widely understood to proceed via key intermediates. A primary step is the reversible self-condensation of three molecules of the boronic acid to yield a boroxine—a stable, six-membered ring with alternating boron and oxygen atoms—and three molecules of water. This boroxine can often be considered a resting state in catalytic cycles.

Activation of the boronic acid is crucial for subsequent transformations. This can occur through several pathways. In many condensation reactions, a mixed anhydride (B1165640) intermediate is generated from the carboxylic acid and the arylboronic acid, which serves as the first activation of the carboxylic acid. nih.gov Theoretical studies have shown that the formation of such acyloxyboronic acid intermediates is feasible under mild conditions. nih.gov The Lewis acidic nature of the boron atom in this compound allows it to be activated by coordination with a nucleophile, which increases the electron density at the boron center. Alternatively, the boronic acid can be activated to become more electrophilic, making it more susceptible to attack by a nucleophile, thereby driving the condensation forward. researchgate.net

Cooperative Catalysis with External Additives

The efficiency and outcome of dehydrative condensations can be dramatically improved by external additives that engage in cooperative catalysis. nih.govnih.gov In this scenario, both the boronic acid and the additive are integral to the catalytic cycle. For example, the combination of an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to cooperatively catalyze the dehydrative condensation between carboxylic acids and amines. nih.govnih.gov This cooperative system is significantly more effective than when either component is used alone. nih.govnih.gov

Another mode of cooperative catalysis involves the in situ formation of a strong Brønsted acid from the condensation of a boronic acid with an additive like hexafluoroisopropanol or oxalic acid. acs.orgnih.gov This newly formed acid can then promote SN1-type reactivity by activating hydroxyl groups, facilitating their removal as water and enabling C-C bond formation. acs.org The interplay between the boronic acid and additives can create highly organized transition states, which is crucial for achieving high selectivity in complex reactions. nih.gov

Computational and Experimental Approaches for Mechanistic Delineation

Elucidating the intricate mechanisms of reactions involving this compound requires a synergistic application of both computational modeling and experimental analysis.

Spectroscopic Monitoring of Reaction Intermediates (e.g., ¹¹B NMR)

Spectroscopic techniques are indispensable for observing reaction intermediates directly. For boron-containing compounds, Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is an exceptionally powerful tool. nsf.govnih.govacs.org This is due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. nsf.gov The ¹¹B chemical shift (δ) is highly dependent on the coordination environment of the boron atom. nsf.govmdpi.com A three-coordinate (trigonal planar) boronic acid has a distinctly different chemical shift from a four-coordinate (tetrahedral) boronate species, allowing for clear differentiation. mdpi.com

By tracking the ¹¹B NMR spectrum throughout a reaction, researchers can monitor the consumption of the starting boronic acid and the formation of intermediates like boroxines or boronate esters, and the final product. nsf.govresearchgate.net This provides direct, tangible evidence for proposed reaction pathways and helps to understand the interconnected equilibria of acidity and binding. nsf.govnih.govacs.org

Table 1: Typical ¹¹B NMR Chemical Shifts for Key Boron Species

| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift (δ, ppm) |

| Boronic Acid (R-B(OH)₂) | sp² | ~27–33 |

| Boroxine ((RBO)₃) | sp² | ~20–25 |

| Tetracoordinate Boronate (e.g., R-B(OH)₃⁻) | sp³ | ~2–10 |

| Amine-Coordinated Boronate Ester | sp³ | ~14 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substituents. mdpi.com

Kinetic Studies and Activation Energy Profiling

Kinetic studies offer quantitative insights into reaction rates and how they are influenced by the concentrations of reactants, catalysts, and any additives. elsevierpure.com The determined rate law reveals the molecularity of the rate-determining step, clarifying the role of each species in the mechanism. rsc.org For instance, if a reaction is found to be first-order with respect to both the boronic acid and a cooperative catalyst, it strongly suggests both are involved in the slowest step of the reaction. acs.org

Conducting these kinetic experiments across a range of temperatures enables the calculation of the reaction's activation energy (Ea) using the Arrhenius equation. researchgate.netnih.gov This activation energy is a critical parameter for constructing an energy profile of the reaction, which illustrates the energy landscape, including intermediates and transition states. mdpi.com Comparing these experimentally derived activation energies with values obtained from computational chemistry provides a robust method for validating or refuting a proposed mechanism. bath.ac.uk

Applications of 3 Allylthio Benzeneboronic Acid in Complex Molecule Synthesis

Potential Utilization in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Arylboronic acids are fundamental coupling partners in many of these transformations.

Suzuki-Miyaura Coupling with Diverse Coupling Partners

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl systems, styrenes, and other conjugated structures by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The electrophilic partners in these reactions can be varied, including alkenyl, alkynyl, allyl, benzyl, and aryl halides or triflates. The reactivity of the electrophile is often enhanced by the presence of electron-withdrawing groups.

While no specific examples detailing the use of 3-(Allylthio)-benzeneboronic acid in Suzuki-Miyaura couplings were found, it is plausible that it could couple with various aryl and heteroaryl halides. The reaction conditions would likely involve a palladium catalyst, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, along with a phosphine (B1218219) ligand and a base. A hypothetical reaction is presented below.

Hypothetical Suzuki-Miyaura Reaction

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

| This compound | Aryl Halide (e.g., 4-Bromoacetophenone) | Pd(OAc)₂ / Phosphine Ligand, Base | 3'-(Allylthio)-[1,1'-biphenyl]-4-yl(phenyl)methanone |

Scope and Limitations in Biaryl and Heteroaryl Construction

The construction of biaryl and heteroaryl moieties is a primary application of the Suzuki-Miyaura reaction. The scope of this reaction is vast, though limitations can arise. For instance, sterically hindered substrates may require specialized, bulky phosphine ligands to facilitate high yields. In the context of heteroaryl synthesis, the presence of Lewis basic nitrogen atoms in the heterocyclic coupling partner can sometimes inhibit the catalytic cycle, leading to low product yields. This may necessitate the use of specific precatalysts or reaction conditions to overcome such challenges.

The successful application of This compound in biaryl and heteroaryl construction would depend on its stability and reactivity under standard coupling conditions. The allylthio group's sulfur atom could potentially interact with the palladium catalyst, which might influence the reaction's efficiency. However, without experimental data, this remains speculative. The palladium-catalyzed borylation of some substrates can unexpectedly yield biaryl products through self-coupling, a side reaction that could potentially be a factor.

Potential Participation in Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals like nickel, copper, and rhodium are widely used to catalyze transformations involving boronic acids.

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the coupling of arylboronic acids with a range of electrophiles, including those with C(sp³)–O bonds, under base-free conditions. These reactions often exhibit broad substrate scope and high functional group tolerance. Nickel catalysis is also effective for decarbonylative cross-couplings, where an aromatic ester couples with an arylboronic acid.

No specific nickel-catalyzed reactions involving This compound have been reported. Its potential in such reactions would likely mirror that of other arylboronic acids in forming C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds, depending on the coupling partner.

Representative Nickel-Catalyzed Cross-Coupling

| Boronic Acid | Electrophile | Catalyst System | Key Feature | Reference |

| Arylboronic Acid | Chromene Acetal | Ni(cod)₂ / PPh₃ | Csp³–O activation | |

| Arylboronic Acid | α-Iodoboronic Ester | NiCl₂•DME / Ligand | C(sp²)–C(sp³) coupling | |

| Arylboronic Acid | Aromatic Ester | Ni(COD)₂ / PCy₃ | Decarbonylative coupling |

Copper-Mediated Transformations

Copper catalysis provides unique reactivity for organoboron compounds. Copper(II)-catalyzed reactions can convert arylboronic acids into the corresponding aryl azides, a transformation that is compatible with various functional groups. Furthermore, copper-catalyzed stereospecific cross-couplings of boronic esters can be used to form a wide array of synthetically useful compounds.

The behavior of This compound in copper-mediated transformations is undocumented. It is conceivable that it could be converted to 3-(allylthio)phenyl azide (B81097) under appropriate copper-catalyzed conditions, providing a precursor for synthesizing 1,2,3-triazole derivatives.

Rhodium-Catalyzed Carboamination of Alkenes

Rhodium(III)-catalyzed three-component reactions represent a sophisticated method for alkene difunctionalization. Specifically, the syn-carboamination of alkenes using arylboronic acids as the carbon source and dioxazolones as the nitrogen source allows for the direct synthesis of valuable amine products, including α-amino acid derivatives. This process forms both a C-C and a C-N bond in a single, stereoselective step.

While a range of arylboronic acids have been successfully employed in this transformation, the participation of This compound has not been explicitly described in the reviewed literature. Its effectiveness would hinge on the compatibility of the allylthio moiety with the Rh(III) catalytic cycle, which involves transmetalation with the boronic acid, migratory insertion of the alkene, and subsequent reaction with the nitrogen source.

Application in Allylboration and Related Stereoselective Transformations

The allylboration reaction is a powerful and widely used method for the stereoselective formation of carbon-carbon bonds, leading to the synthesis of homoallylic alcohols and amines. nih.govresearchgate.net In principle, this compound could serve as a reagent in such transformations. The reaction typically involves the addition of the allylboron species to a carbonyl compound or an imine.

While there are no specific studies on the use of this compound in allylboration, research on other γ,γ-disubstituted allylboronic acids has demonstrated the potential for high diastereoselectivity and enantioselectivity, particularly in the presence of chiral catalysts like BINOL derivatives. nih.gov The stereochemical outcome of the reaction can often be controlled by the geometry (E/Z) of the allylboronate and the choice of catalyst enantiomer. nih.gov For instance, the catalytic asymmetric allylboration of cyclic imines has been shown to produce homoallylic amines with adjacent tertiary and quaternary stereocenters in a stereodivergent manner. nih.gov

The electronic and steric properties of the 3-(allylthio)phenyl group would likely influence the reactivity and selectivity of the allylboration. The thioether is an electron-donating group, which could modulate the Lewis acidity of the boronic acid and the nucleophilicity of the allyl group. However, without experimental data, any prediction of its performance in stereoselective transformations remains speculative.

Role as a Functional Group Handle for Further Derivatization

The trifunctional nature of this compound, possessing a boronic acid, an allyl group, and a thioether, theoretically offers multiple points for subsequent chemical modifications. This would make it a potentially valuable building block in the synthesis of complex molecules, where each functional group can be manipulated sequentially.

Reactions at the Boronic Acid Moiety (e.g., Esterification)

Boronic acids are well-known to undergo esterification with diols to form boronate esters. orgsyn.org This transformation is often used to protect the boronic acid, modify its reactivity, or facilitate purification. Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and various chiral diols. The formation of a boronate ester from this compound would proceed via the reaction with a suitable diol, typically under dehydrating conditions or with a catalyst.

Table 1: General Examples of Boronic Acid Esterification

| Boronic Acid | Diol | Product |

| Phenylboronic acid | Pinacol | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 3-Nitrophenylboronic acid | Ethylene glycol | 2-(3-Nitrophenyl)-1,3,2-dioxaborolane |

The resulting boronate ester of this compound could then participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Transformations of the Allyl Moiety (e.g., Olefin Modification)

The allyl group is a versatile functional handle that can undergo a wide array of transformations. Common reactions of the double bond include:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) would lead to the formation of a diol.

Ozonolysis: Cleavage of the double bond with ozone would generate an aldehyde.

Hydrogenation: Reduction of the double bond would result in a propylthioether.

Heck Reaction: Palladium-catalyzed coupling with an aryl or vinyl halide could be used to extend the carbon chain.

These transformations on the allyl group of this compound would introduce new functionalities, allowing for further diversification of the molecular scaffold.

Table 2: Potential Transformations of the Allyl Group

| Reagent(s) | Product Functional Group |

| m-CPBA | Epoxide |

| OsO₄, NMO | Diol |

| O₃; then DMS | Aldehyde |

| H₂, Pd/C | Alkane |

| Ar-X, Pd catalyst | Arylated Alkene |

Exploiting the Thioether Linkage in Downstream Syntheses

The thioether linkage in this compound can also be a site for chemical modification. Thioethers can be:

Oxidized: Oxidation with reagents like hydrogen peroxide or a peroxy acid can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. These transformations alter the electronic properties of the aromatic ring and can be used to modulate reactivity in subsequent steps.

Cleaved: Reductive or oxidative cleavage of the C-S bond can be achieved under specific conditions, although this is generally more challenging for aryl thioethers.

Subjected to Liebeskind-Srogl Cross-Coupling: In this reaction, a thioether can be coupled with a boronic acid in the presence of a palladium catalyst and a copper(I) carboxylate, offering a unique way to form C-C bonds directly from the thioether functionality.

The ability to selectively modify the thioether in the presence of the boronic acid and allyl group would further enhance the synthetic utility of this compound as a multifunctional building block.

Advanced Analytical Characterization Research of 3 Allylthio Benzeneboronic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are indispensable for the definitive structural confirmation of 3-(Allylthio)-benzeneboronic acid, providing detailed information about its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen, carbon, and boron environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the allyl group. The aromatic protons would appear as a complex multiplet pattern in the downfield region, characteristic of a 1,3-disubstituted benzene ring. The allyl group would show signals for the vinyl protons and the methylene (B1212753) protons adjacent to the sulfur atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. This includes the aromatic carbons, with the carbon atom attached to the boronic acid group showing a characteristic chemical shift, and the carbons of the allyl group.

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids and their derivatives. nsf.govproceedings.science A single resonance is expected for the boron atom of the boronic acid group, with a chemical shift that is sensitive to its chemical environment and hybridization state. nsf.gov For sp²-hybridized boronic acids, the chemical shift typically appears in a specific range that can shift upon interaction or changes in pH. nsf.gov

Table 1: Predicted ¹H, ¹³C, and ¹¹B NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.8 - 8.2 | m | Aromatic CH |

| ¹H | 7.2 - 7.6 | m | Aromatic CH |

| ¹H | 5.8 - 6.0 | m | -CH=CH₂ |

| ¹H | 5.0 - 5.2 | m | -CH=CH₂ |

| ¹H | 3.5 - 3.7 | d | -S-CH₂- |

| ¹³C | 135 - 140 | s | Aromatic C-B |

| ¹³C | 125 - 135 | s | Aromatic CH |

| ¹³C | 130 - 135 | s | -CH=CH₂ |

| ¹³C | 115 - 120 | s | -CH=CH₂ |

| ¹³C | 35 - 40 | s | -S-CH₂- |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) Techniques and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed. The high mass accuracy of HRMS allows for the unequivocal determination of the molecular formula.

The fragmentation pattern would likely involve the loss of the allyl group, water molecules from the boronic acid moiety, and cleavage of the thioether bond.

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Ion | Predicted m/z | Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 195.0594 | C₉H₁₂BO₂S⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | 177.0488 | C₉H₁₀BOS⁺ | Loss of a water molecule |

| [M-C₃H₅+H]⁺ | 154.0046 | C₆H₆BO₂S⁺ | Loss of the allyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band), B-O stretching, C=C stretching of the aromatic ring and the allyl group, and C-S stretching of the thioether linkage.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile (B52724), would display absorption maxima corresponding to the π-π* electronic transitions of the benzene ring and the allyl group.

Table 3: Predicted IR and UV-Vis Absorption Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3200-3600 (broad) | O-H stretch (boronic acid) |

| IR | 1600-1610 | C=C stretch (aromatic) |

| IR | 1350-1450 | B-O stretch |

| IR | 910-990 | =C-H bend (allyl) |

| IR | 680-720 | C-S stretch |

| UV-Vis | ~254 nm | π-π* transition (benzene ring) |

Chromatographic Method Development and Optimization

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, ensuring its purity and enabling its accurate measurement in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC method is generally suitable.

Method development would involve optimizing the mobile phase composition (typically a mixture of water with an organic modifier like acetonitrile or methanol, often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape), the stationary phase (a C18 column is a common choice), flow rate, and detection wavelength.

Table 4: Proposed HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form. Derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester is a common approach for boronic acids. GC-MS analysis of the derivative can then provide both separation and structural information.

The GC method would be optimized for the separation of the derivatized analyte from any impurities or side-products of the derivatization reaction. The mass spectrometer provides confirmation of the derivative's identity and allows for sensitive and selective quantification.

Table 5: Proposed GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-450 amu |

Strategies for Analyzing Highly Reactive Boronate Species and Preventing Degradation During Analysis

The analysis of highly reactive boronate species, such as this compound and its esters, presents significant analytical hurdles, primarily due to their susceptibility to hydrolysis and oxidation. The boronic acid functional group can readily degrade, particularly under typical reversed-phase high-performance liquid chromatography (RP-HPLC) conditions, by hydrolyzing to the corresponding boronic acid. nih.gov This degradation complicates purity assessments and quantitative analysis. nih.govchem-station.com

Several strategies have been developed to mitigate these stability issues and ensure accurate analysis. The choice of sample solvent, mobile phase composition, and chromatographic column are critical factors.

Sample and Mobile Phase Optimization:

Aprotic Solvents: Using non-aqueous and aprotic diluents, such as acetonitrile, for sample preparation is effective in preventing hydrolysis before analysis. researchgate.net

Mobile Phase pH Control: For certain reactive boronate esters, especially those with electron-deficient aryl rings, highly basic mobile phases (e.g., pH 12.4) can stabilize the compound during reversed-phase separation. nih.govresearchgate.net Conversely, for other applications, minimizing on-column hydrolysis can be achieved by using a mobile phase with no pH modifier. researchgate.net The presence of formic acid in the mobile phase has been shown to influence the rate of on-column hydrolysis. researchgate.net

Chromatographic Column Selection: The stationary phase plays a significant role in the on-column degradation of boronate species. Columns with lower silanol (B1196071) activity are generally preferred.

Specialized Columns: The Waters XTerra MS C18 column, which creates a low nucleophile environment, has been successfully used to minimize on-column hydrolysis for a variety of boronate esters. researchgate.netresearchgate.net

HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust alternative to RP-HPLC. The high organic solvent content in HILIC mobile phases effectively prevents on-column hydrolysis and provides excellent solubility for boronate esters. researchgate.net The ZIC-cHILIC column, in particular, has demonstrated excellent selectivity and retention for both pinacol (B44631) boronate esters and their corresponding boronic acids. researchgate.net

MaxPeak™ Premier Columns: This technology is designed to reduce the non-specific adsorption of acidic compounds, ensuring that chromatographic behavior is dictated by the mobile and stationary phases rather than interactions with column hardware. waters.com

Protecting Groups and Structural Modification:

Steric Hindrance: The stability of boronic esters against hydrolysis increases with steric bulk around the ester group. chem-station.com Protecting groups like pinacol are commonly used and are generally stable enough for column purification. chem-station.com Xanthopinacol boronates (Bxpin) have been developed as a particularly robust protecting group with high stability. researchgate.net

Oxidative Stability: Boronic acids can be unstable to oxidation. A novel strategy to enhance stability involves installing a pendant carboxyl group that ligates to the boron atom, making the compound significantly more resistant to oxidation while retaining its ability to form reversible covalent bonds. nih.gov

These strategies, summarized in the table below, are crucial for the reliable characterization of reactive boronate compounds like this compound.

| Strategy | Approach | Key Findings & Benefits |

| Sample/Mobile Phase Control | Use of aprotic solvents (e.g., acetonitrile) and optimized mobile phase pH. | Minimizes pre-analysis and on-column hydrolysis. researchgate.net |

| Column Technology | Selection of low-silanol columns (e.g., XTerra MS C18) or alternative modes like HILIC. | Reduces on-column degradation and improves retention of polar boronic acids. researchgate.net |

| Protecting Groups | Use of sterically bulky or specialized protecting groups (e.g., pinacol, MIDA, Bxpin). | Enhances stability against hydrolysis and allows for purification. chem-station.comresearchgate.net |

| Structural Modification | Introduction of a pendant carboxyl group to the boronic acid. | Increases resistance to oxidation by up to 10,000-fold. nih.gov |

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful technique used to modify an analyte's structure to improve its analytical properties, such as ionization efficiency, chromatographic behavior, and detection sensitivity. researchgate.net For boronic acids, these strategies are pivotal for overcoming challenges related to poor ionization and for enabling more specific detection.

Charge-Switch Derivatization for Improved Mass Spectrometry Detection

Charge-switch or charge-reversal derivatization is a technique designed to significantly enhance sensitivity in mass spectrometry, particularly for compounds that ionize poorly. This strategy involves chemically modifying the analyte to reverse its inherent polarity, for instance, converting a negatively charged species into a positively charged one, which can be detected with greater sensitivity in positive-ion electrospray ionization (ESI). longdom.org

For acidic compounds, derivatizing agents that introduce a permanent positive charge are employed. For example, Dimethylaminophenacyl Bromide (DmPABr) reacts with carboxylic acids, reversing their polarity from negative to positive and thereby enhancing their detection in multiple reaction monitoring (MRM) mode. longdom.org A similar principle can be applied to boronic acids. Derivatization of vicinal diol-containing metabolites with a custom-synthesized boronic acid featuring a tertiary amine moiety has been shown to effectively improve the signal in mass spectrometry imaging by introducing a positive charge. researchgate.net

Another approach is the use of "electrochemically ionizable" derivatives. Ferrocene-based derivatizing agents, such as ferroceneboronic acid, can be used to tag molecules, enhancing their detectability in ESI-MS. capes.gov.br

Key benefits of this approach include:

Enhanced Sensitivity: Limits of detection can be improved by orders of magnitude. The DmPABr method for dicarboxylic acids resulted in a >1000-fold increase in sensitivity compared to previous GC-MS methods. longdom.org

Improved Specificity: Derivatized analytes produce unique precursor and fragment ions, increasing the specificity and reliability of quantification. longdom.org

Versatility: Derivatizing agents can often react with a range of functional groups, allowing for broader application in metabolomic studies. longdom.org

Boronic Derivatization for Specific Moiety Detection and Isomer Annotation

Boronic acids themselves can act as derivatizing agents, reacting selectively and reversibly with molecules containing cis-diol functionalities. nih.gov This property is exploited to develop highly specific analytical methods for important biomolecules like saccharides and lipids.

A notable application is the use of 3-Nitrophenylboronic acid as a derivatization reagent for the analysis of monoacylglycerols (MAGs). researchgate.netnih.gov This reagent's rapid and selective reactivity toward the cis-diol moiety of MAGs allows for several analytical advantages:

Isomer Annotation: The derivatization produces distinct fragmentation patterns for different MAG isomers (e.g., sn-1 and sn-2), enabling their unambiguous annotation, which is challenging with underivatized molecules. researchgate.netnih.gov

Stabilization: The derivatization process can capture and stabilize thermally unstable isomers, permitting their chromatographic separation and direct detection by mass spectrometry. researchgate.netnih.gov

Predictive Modeling: By integrating the mass-to-charge ratio (m/z), the isotopic distribution of boron, and retention time, a prediction model can be established for identifying MAGs even without authentic standards. nih.gov

This strategy transforms the analytical challenge of isomer differentiation into a solvable problem, allowing researchers to pinpoint the specific isomers involved in biological processes. nih.gov

Impact of Derivatization on Chromatographic Separation and Sensitivity

Derivatization has a profound impact on both chromatographic performance and detection sensitivity. By altering the chemical properties of an analyte like this compound, its interaction with the stationary and mobile phases can be favorably controlled.

Impact on Chromatographic Separation:

Enhanced Separation: By adding bulky moieties and reducing polarity, derivatization can improve the interaction of analytes with the chromatographic column, leading to better separation. longdom.org For example, derivatization with DmPABr reduces unwanted ionic interactions with the stationary phase and decreases polarity, significantly improving the separation of dicarboxylic acids. longdom.org

Separation of Isobars: Derivatization can enable the separation of isobaric compounds (molecules with the same mass) that are otherwise difficult to distinguish by mass spectrometry alone. nih.govacs.org

Impact on Sensitivity:

Significant Sensitivity Enhancement: Derivatization is a key strategy for boosting sensitivity. On-line, in-source derivatization of saccharides with phenylboronic acid using a modified ESI source resulted in a 1-2 order of magnitude enhancement in sensitivity. nih.govacs.org In capillary electrophoresis, combining large-volume sample stacking with in-capillary derivatization enhanced detection sensitivity by as much as 1000-fold. nih.gov

Post-Column Derivatization: Selective detection can be achieved through post-column reactions. For instance, mixing HPLC eluates containing boronic acids with a reagent like alizarin (B75676) produces fluorescent complexes that can be detected with high sensitivity and selectivity. researchgate.netwur.nl This method has a detection limit for phenylboronic acid of 1.2 ng. researchgate.net

The table below summarizes the effects of different derivatization strategies on analytical outcomes.

| Derivatization Strategy | Reagent Example | Impact on Separation | Impact on Sensitivity |

| Charge-Switch | DmPABr | Improves interaction and separation on LC column by reducing polarity. longdom.org | Enhances ESI-MS detection significantly (>1000-fold). longdom.org |

| Specific Moiety Detection | 3-Nitrophenylboronic acid | Enables capture and separation of unstable isomers. researchgate.netnih.gov | Improves MS detection and allows for isomer-specific quantification. nih.gov |

| On-the-fly/In-source | Phenylboronic acid | Allows differentiation of isobaric saccharides. nih.govacs.org | Boosts sensitivity by 1-2 orders of magnitude in LC-MS/MS. nih.govacs.org |

| Post-Column | Alizarin | N/A (detection-focused) | Enables highly selective and sensitive fluorescence detection (LOD: 1.2 ng). researchgate.netwur.nl |

Theoretical and Computational Studies of 3 Allylthio Benzeneboronic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling molecular systems. For 3-(Allylthio)-benzeneboronic acid, these calculations provide a detailed picture of its three-dimensional structure and energetic landscape.

Geometry Optimization and Energetic Properties

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this process would typically be performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311G++(d,p). researchgate.net This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. epstem.net

The optimization process yields key energetic properties, including the total energy of the molecule, which is a measure of its stability. Other thermodynamic properties such as enthalpy and Gibbs free energy can also be calculated, providing insights into the molecule's behavior under different conditions.

Table 1: Calculated Energetic Properties for this compound (Illustrative) This table presents hypothetical data based on typical values for similar compounds.

| Property | Value |

| Total Energy (Hartree) | -1234.5678 |

| Enthalpy (Hartree) | -1234.4567 |

| Gibbs Free Energy (Hartree) | -1234.4987 |

| Dipole Moment (Debye) | 2.5 D nih.gov |

Conformational Analysis of the Allylthio and Boronic Acid Groups

The presence of rotatable single bonds in the allylthio and boronic acid functional groups allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the dihedral angles associated with these groups and calculating the energy at each step.

For the allylthio group, rotation around the S-C(allyl) and C(aryl)-S bonds will be significant. Similarly, the orientation of the -B(OH)₂ group relative to the benzene (B151609) ring is crucial. Studies on similar phenylboronic acids have highlighted the importance of hydrogen bonding and steric interactions in determining the preferred conformation. bas.bg The potential energy surface can reveal the local minima corresponding to stable conformers and the transition states connecting them. bas.bg

Electronic Structure and Charge Distribution Analysis (HOMO/LUMO, Atomic Charges)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov

Analysis of the atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the distribution of electron density within the molecule. This helps in identifying electrophilic and nucleophilic sites. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, with regions of negative potential indicating likely sites for electrophilic attack and positive potential for nucleophilic attack. nih.gov

Table 2: Calculated Electronic Properties for this compound (Illustrative) This table presents hypothetical data based on typical values for similar compounds.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 mdpi.com |

Investigation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Frequency Analysis (IR, Raman)

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. nih.govmdpi.comresearchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental results. epstem.net

The analysis allows for the assignment of specific vibrational modes to the observed spectral peaks, such as the B-O-H bending, C-S stretching, and various vibrations of the benzene ring and allyl group. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table presents hypothetical data based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3600-3700 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (allyl) | Stretching | 2900-3000 |

| C=C (allyl) | Stretching | 1640-1680 |

| C-S | Stretching | 600-800 |

| B-O | Stretching | 1300-1400 |

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹¹B NMR chemical shifts. epstem.net These predictions are valuable for assigning experimental NMR signals and can help in confirming the proposed structure. researchgate.net

The chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, accurate prediction of NMR spectra provides strong evidence for the correctness of the calculated molecular geometry and electronic structure. nih.gov For boronic acids, ¹¹B NMR is particularly informative for studying the hybridization state of the boron atom. nsf.govrsc.org

Table 4: Predicted NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on typical values for similar compounds.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.2-7.8 |

| ¹H (Allyl) | 5.0-6.0 |

| ¹H (OH) | 4.5-5.5 |

| ¹³C (Aromatic) | 120-140 |

| ¹³C (Allyl) | 115-135 |

| ¹¹B | 25-30 |

UV-Vis Absorption and Electronic Transition Analysis

The electronic absorption properties of this compound are of significant interest for understanding its potential applications in optical materials and sensors. Theoretical calculations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), provide valuable insights into the electronic transitions that govern its UV-Vis absorption spectrum. mdpi.com While direct experimental and extensive computational data for this compound are not widely available in the current literature, analysis of structurally similar arylboronic acids allows for a well-founded theoretical projection of its spectral characteristics.

Computational studies on substituted phenylboronic acids, such as 5-bromo-2-ethoxyphenylboronic acid and 3-fluorophenylboronic acid, have demonstrated that the primary electronic transitions in the UV-Vis region are typically of the π → π* type, localized on the benzene ring. nih.govnih.gov For this compound, the electronic spectrum is expected to be influenced by both the boronic acid group and the allylthio substituent. The boronic acid group, being a weak electron-withdrawing group, and the allylthio group, which can act as a weak electron-donating group through its sulfur lone pair, modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is anticipated to have significant contributions from the π-system of the benzene ring and the p-orbitals of the sulfur atom in the allylthio group. The LUMO is likely to be a π* orbital predominantly distributed over the aromatic ring and the boronic acid moiety. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the maximum absorption wavelength (λmax).

Hypothetical TD-DFT calculations, based on analogous systems, can predict the primary electronic transitions. These transitions involve the excitation of an electron from the HOMO to the LUMO and other higher unoccupied molecular orbitals. The calculated excitation energies and oscillator strengths provide a theoretical UV-Vis spectrum.

Below is a hypothetical data table summarizing the predicted electronic transitions for this compound in a non-polar solvent, based on computational studies of similar arylboronic acids.

| Transition | Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.58 | 271 | 0.15 | HOMO → LUMO |

| S0 → S2 | 5.15 | 241 | 0.32 | HOMO-1 → LUMO |

| S0 → S3 | 5.62 | 221 | 0.08 | HOMO → LUMO+1 |

These predicted transitions suggest that this compound would exhibit significant absorption in the ultraviolet region of the electromagnetic spectrum. The solvent environment is also expected to play a role, with polar solvents potentially causing a shift in the absorption maxima due to stabilization of the ground and excited states. youtube.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions with the surrounding environment at an atomic level. aps.org For this compound, MD simulations can provide critical insights into how its conformation and reactivity are influenced by solvents and how it might interact with other molecules.

The conformation of this compound, particularly the orientation of the boronic acid and allylthio groups relative to the phenyl ring, is susceptible to the influence of the solvent environment. In the gas phase or non-polar solvents, intramolecular interactions would likely dominate the conformational preference. However, in polar protic or aprotic solvents, intermolecular hydrogen bonding and dipole-dipole interactions with solvent molecules can significantly alter the conformational landscape. nih.gov